Alisertib

Catalog No.
S548303
CAS No.
1028486-01-2
M.F
C27H20ClFN4O4
M. Wt
518.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alisertib

CAS Number

1028486-01-2

Product Name

Alisertib

IUPAC Name

4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoic acid

Molecular Formula

C27H20ClFN4O4

Molecular Weight

518.9 g/mol

InChI

InChI=1S/C27H20ClFN4O4/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33)

InChI Key

ZLHFILGSQDJULK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

alisertib, MLN 8237, MLN-8237, MLN8237

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC

The exact mass of the compound Alisertib is 518.11571 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. It belongs to the ontological category of benzazepine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Alisertib (MLN8237) is a potent, selective, and orally active small-molecule inhibitor of Aurora A kinase (AURKA), a key regulator of mitotic progression. With an IC50 of approximately 1.2 nM for AURKA, it is a critical tool for investigating cell cycle control, mitotic spindle assembly, and oncogenic signaling. Its key procurement-relevant attributes include high selectivity over the related Aurora B kinase (AURKB) and excellent oral bioavailability, which distinguishes it from other members of its class and makes it highly suitable for both in vitro and in vivo research applications.

Substituting Alisertib with other kinase inhibitors is not viable for achieving reproducible, target-specific results. Pan-Aurora kinase inhibitors, such as Danusertib, inhibit AURKA, B, and C, which can confound results by simultaneously targeting distinct biological pathways. Highly selective Aurora B inhibitors like Barasertib (AZD1152) induce different cellular phenotypes, such as endoreduplication and polyploidy, which contrast with the specific mitotic spindle abnormalities caused by Alisertib's AURKA inhibition. Furthermore, predecessor compounds like MLN8054, while also targeting AURKA, are less potent and carry a liability of off-target GABAA receptor binding, leading to CNS effects that Alisertib was specifically designed to minimize. Finally, many alternative compounds lack the high oral bioavailability of Alisertib, requiring more complex and invasive intravenous administration for in vivo models.

High Target Selectivity Profile for AURKA-Specific Investigations

Alisertib demonstrates a highly selective inhibition profile, a critical factor for experiments designed to probe specific AURKA functions without confounding off-target effects. In cell-free enzymatic assays, Alisertib inhibits AURKA with an IC50 of 1.2 nM, while its activity against the closely related AURKB is significantly lower, with an IC50 of 396.5 nM. This represents a selectivity ratio of over 300-fold in favor of AURKA. In cellular assays, this selectivity is maintained at over 200-fold. This contrasts sharply with AURKB-selective inhibitors like Barasertib (AZD1152-HQPA), which has an IC50 of 0.37 nM for AURKB versus 1,369 nM for AURKA (>3000-fold selectivity for AURKB), and pan-inhibitors like Danusertib which potently inhibit both.

Evidence DimensionKinase Inhibitory Potency (IC50)
Target Compound DataAlisertib: 1.2 nM (AURKA) / 396.5 nM (AURKB)
Comparator Or BaselineBarasertib (AZD1152-HQPA): 1,369 nM (AURKA) / 0.37 nM (AURKB)
Quantified Difference>300-fold selectivity for AURKA vs. AURKB for Alisertib; >3000-fold selectivity for AURKB vs. AURKA for Barasertib.
ConditionsCell-free enzymatic assays.

This high selectivity ensures that observed cellular phenotypes can be confidently attributed to AURKA inhibition, a crucial requirement for target validation and mechanistic studies.

Superior Oral Bioavailability for Simplified and Effective In Vivo Studies

A key logistical and performance differentiator for Alisertib is its suitability for oral administration in animal models, simplifying dosing schedules and reducing procedural burden. Preclinical pharmacokinetic studies in multiple species (rat, dog, monkey) demonstrated high oral bioavailability, consistently measured at over 82%. This enables effective systemic exposure and target engagement through simple oral gavage. This is a significant process advantage over other inhibitors, such as the pan-Aurora inhibitor Danusertib, which has been primarily evaluated in clinical and preclinical settings using intravenous (IV) infusion over several hours due to its formulation and pharmacokinetic properties.

Evidence DimensionOral Bioavailability (%)
Target Compound DataAlisertib: >82% (in rats, dogs, monkeys)
Comparator Or BaselineDanusertib (PHA-739358): Requires intravenous (IV) infusion for administration.
Quantified DifferenceOrally active vs. IV administration required.
ConditionsPreclinical pharmacokinetic studies in animal models.

High oral bioavailability allows for less invasive, more frequent, and more cost-effective dosing in long-term in vivo efficacy studies, improving animal welfare and experimental feasibility.

Enhanced Potency and Reduced Off-Target Liability vs. Predecessor MLN8054

Alisertib was developed as a direct successor to MLN8054 to improve upon both potency and safety profile. Alisertib is significantly more potent in enzymatic and cell-based AURKA assays than MLN8054. Critically, MLN8054's clinical development was hampered by dose-limiting CNS toxicities, such as somnolence, attributed to off-target binding to the GABAA receptor. Alisertib was specifically optimized to reduce this liability. In rats, Alisertib demonstrated a brain/plasma exposure ratio (AUC) of 0.07, substantially lower than that of MLN8054 (0.23), indicating reduced brain penetration and a lower potential for CNS-related side effects.

Evidence DimensionBrain/Plasma Exposure Ratio (AUC)
Target Compound DataAlisertib: 0.07
Comparator Or BaselineMLN8054: 0.23
Quantified Difference3.3-fold lower brain penetration compared to its predecessor.
ConditionsPharmacokinetic studies in Sprague-Dawley rats.

Procuring Alisertib over its predecessor provides higher on-target potency and a minimized risk of confounding off-target CNS effects, leading to more reliable and interpretable in vivo study outcomes.

High Solubility in DMSO for Convenient and Reproducible Stock Preparation

Reliable and high-concentration stock solutions are fundamental for reproducible in vitro experiments. Alisertib demonstrates excellent solubility in dimethyl sulfoxide (DMSO), a standard laboratory solvent. Technical datasheets report solubility values ranging from 25 mg/mL (48.18 mM) to 86.7 mg/mL (167.08 mM), often aided by ultrasonication. This high solubility facilitates the preparation of concentrated, stable stock solutions, which is essential for dose-response studies, high-throughput screening, and minimizing the final concentration of DMSO in cell culture media to avoid solvent-induced artifacts.

Evidence DimensionSolubility in DMSO
Target Compound Data≥25 mg/mL (≥48.18 mM)
Comparator Or BaselineGeneral requirement for high-concentration stock solutions for in vitro use.
Quantified DifferenceN/A
ConditionsStandard laboratory conditions; may require sonication.

This practical handling characteristic simplifies experimental setup and ensures dosing accuracy and reproducibility, reducing the risk of compound precipitation in assays.

Mechanistic Studies Requiring Precise AURKA Inhibition

For research focused on dissecting the specific roles of AURKA in mitosis, centrosome separation, or cell signaling, Alisertib's >200-fold selectivity over AURKB is critical. It allows researchers to avoid the confounding phenotypes associated with AURKB inhibition, ensuring that observed effects like mitotic spindle defects are directly attributable to the target.

Long-Term In Vivo Efficacy Models in Oncology

In preclinical xenograft or patient-derived xenograft (PDX) models that require sustained target inhibition over weeks, Alisertib's high oral bioavailability (>82%) is a major advantage. It enables simple, daily oral dosing schedules that achieve significant tumor growth inhibition, making it a more practical and welfare-compliant choice than compounds requiring repeated IV infusions.

High-Fidelity Preclinical Models Demanding Minimal Off-Target Effects

When translating preclinical findings, especially in neuro-oncology or studies involving behavioral assessments, minimizing confounding variables is paramount. Alisertib's rational design resulted in significantly lower brain penetration compared to its predecessor MLN8054, making it the appropriate choice to assess AURKA inhibition without the liability of GABAA-mediated CNS effects.

High-Throughput In Vitro Screens and Dose-Response Profiling

For large-scale cell-based assays, the high solubility of Alisertib in DMSO (≥25 mg/mL) is a key enabling feature. It allows for the preparation of highly concentrated master stocks, simplifying plate mapping, reducing the final solvent concentration in assays, and ensuring compound integrity and reproducibility across thousands of data points.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

518.1157110 Da

Monoisotopic Mass

518.1157110 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T66ES73M18

Drug Indication

For the treatment of various forms of cancer.

Pharmacology

Alisertib is a second-generation, orally bioavailable, highly selective small molecule inhibitor of the serine/threonine protein kinase Aurora A kinase with potential antineoplastic activity. Alisertib binds to and inhibits Aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation. Aurora A kinase localizes to the spindle poles and to spindle microtubules during mitosis, and is thought to regulate spindle assembly. Aberrant expression of Aurora kinases occurs in a wide variety of cancers, including colon and breast cancers.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
AGC group
AURKA [HSA:6790] [KO:K11481]

Other CAS

1028486-01-2

Wikipedia

Alisertib

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1. Preparation of [(phenylpyrimidobenzazepinyl)amino]methoxybenzoic acid derivatives for us as antitumor agents. Claiborne, Christopher F.; Sells, Todd B.; Stroud, Stephen G. (Millennium Pharmaceuticals, Inc., USA). PCT Int. Appl. (2008), 43pp. CODEN: PIXXD2 WO 2008063525 A1 20080529 . Patent written in English. Application: WO 2007-US23948 20071114. Priority: US 2006-859340 20061116.

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